molecular formula C13H9N3O2S B13865177 5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one

5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one

Cat. No.: B13865177
M. Wt: 271.30 g/mol
InChI Key: MONCLOFWGGTUNW-UHFFFAOYSA-N
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Description

5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one is a heterocyclic compound that features a thiazole ring and a pyrimidinone moiety. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one typically involves the formation of the thiazole ring followed by the construction of the pyrimidinone moiety. One common method involves the reaction of 3-(1,3-thiazol-4-yl)aniline with ethyl acetoacetate under acidic conditions to form the intermediate compound, which is then cyclized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydropyrimidinone derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.

Major Products

    Oxidation: Formation of 5-keto-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one.

    Reduction: Formation of 5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1,2-dihydropyrimidin-6-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one is unique due to the combination of the thiazole and pyrimidinone rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C13H9N3O2S/c17-11-5-14-12(16-13(11)18)9-3-1-2-8(4-9)10-6-19-7-15-10/h1-7,17H,(H,14,16,18)

InChI Key

MONCLOFWGGTUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C(=O)N2)O)C3=CSC=N3

Origin of Product

United States

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